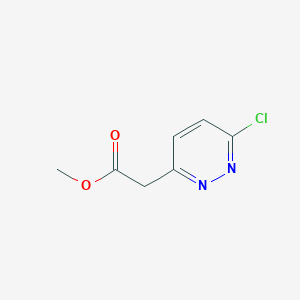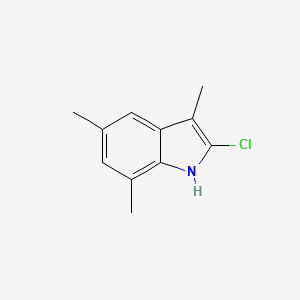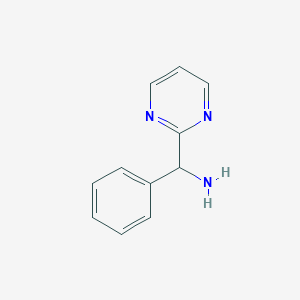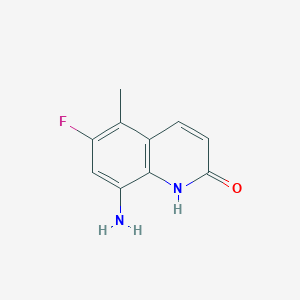
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chloro, chloromethyl, and methoxy substituents on the pyrimidine ring, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine typically involves the chlorination of 2-(chloromethyl)-6-methoxypyrimidine. One common method includes the reaction of 2-(chloromethyl)-6-methoxypyrimidine with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones.
Reduction: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine is unique due to the presence of both chloro and methoxy substituents on the pyrimidine ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.
Eigenschaften
Molekularformel |
C6H6Cl2N2O |
|---|---|
Molekulargewicht |
193.03 g/mol |
IUPAC-Name |
4-chloro-2-(chloromethyl)-6-methoxypyrimidine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-6-2-4(8)9-5(3-7)10-6/h2H,3H2,1H3 |
InChI-Schlüssel |
SYQSHUGCJYCJOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






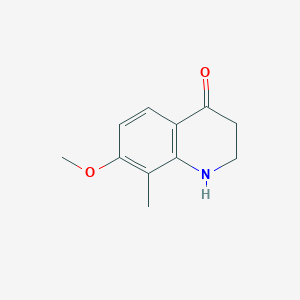
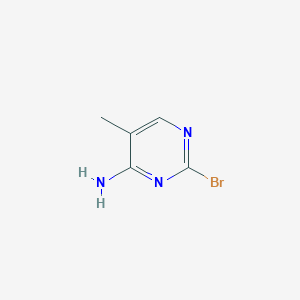
![4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B11905148.png)


